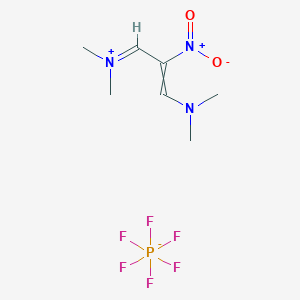

(Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V)

Description

(Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) is a quaternary ammonium salt characterized by a nitro (-NO₂) substituent on the allylidene backbone. Its molecular structure includes a conjugated system with a dimethylamino group at position 3 and a nitro group at position 2, stabilized by a hexafluorophosphate (PF₆⁻) counterion. The compound’s Z-configuration ensures specific stereoelectronic properties, influencing its reactivity and solubility.

These analogs share the same core structure but differ in the substituent at position 2 (bromo, chloro, or nitro).

Properties

CAS No. |

291756-93-9 |

|---|---|

Molecular Formula |

C7H14F6N3O2P |

Molecular Weight |

317.17 g/mol |

IUPAC Name |

[3-(dimethylamino)-2-nitroprop-2-enylidene]-dimethylazanium;hexafluorophosphate |

InChI |

InChI=1S/C7H14N3O2.F6P/c1-8(2)5-7(10(11)12)6-9(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |

InChI Key |

CWAJBIBIRGQQGU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=C(C=[N+](C)C)[N+](=O)[O-].F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Allylidene Methanaminium Core

- Starting Materials: The synthesis often begins with substituted allylic precursors such as 3-(dimethylamino)-2-nitropropene derivatives or their equivalents.

- Methylation: The N-methylmethanaminium moiety is introduced by methylation of the corresponding amine or iminium intermediate using methylating agents like methyl iodide or methyl triflate.

- Formation of the Allylidene Cation: The allylidene cation is generated by condensation or substitution reactions that install the nitro and dimethylamino groups in the allylic position, ensuring the correct (Z)-configuration through reaction conditions or selective crystallization.

Purification and Isolation

- The product is typically isolated by crystallization from suitable solvents such as acetonitrile, dichloromethane, or ethyl acetate.

- Purity is confirmed by NMR, mass spectrometry, and elemental analysis.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C7H14F6N3O2P (estimated for nitro derivative) |

| Molecular Weight | Approx. 321-325 g/mol (based on substitution of nitro group) |

| Key Reagents | 3-(Dimethylamino)-2-nitropropene, methylating agent (e.g., methyl triflate), HPF6 |

| Reaction Conditions | Mild temperatures (0–40 °C), inert atmosphere (N2 or Ar), anhydrous solvents |

| Stereochemical Control | Achieved via selective reaction conditions and purification to isolate (Z)-isomer |

| Purification Techniques | Crystallization, column chromatography (if needed) |

| Analytical Techniques | NMR (1H, 13C, 19F), IR spectroscopy, Mass spectrometry, Elemental analysis |

Comparative Analysis with Related Compounds

Notes on Challenges and Optimization

- Nitro Group Sensitivity: The nitro substituent is electron-withdrawing and can be sensitive to reduction or decomposition under harsh conditions; thus, mild reaction conditions are essential.

- Stereochemical Purity: Achieving and maintaining the (Z)-configuration requires careful control of reaction parameters and may involve selective crystallization or chromatographic separation.

- Hexafluorophosphate Handling: HPF6 and related reagents are moisture-sensitive and require anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for creating complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties are explored. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases.

Industry

In the industrial sector, (Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) is used in the production of advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and affecting biochemical pathways. Its nitro group can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Properties

The key structural difference lies in the substituent at the allylidene position:

*Estimated based on substituent contributions.

- Electronic Effects : The nitro group is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the allylidene system compared to the weaker EWGs (bromo, chloro). This increases the compound’s reactivity in nucleophilic addition or cycloaddition reactions.

- Steric Effects : The nitro group’s planar geometry minimizes steric hindrance, unlike bulkier substituents.

Research Findings and Implications

- Structural Similarity vs. Functional Divergence : Despite shared core structures, substituent differences significantly alter reactivity. For example, the nitro analog’s EWG enhances its utility in electrophilic catalysis, while halogenated analogs are preferred in cross-coupling reactions .

- Virtual Screening Relevance : Computational studies prioritize nitro-containing compounds for antibiotic development due to their enhanced electrophilicity and hydrogen-bonding capacity .

Biological Activity

(Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H14F6N2P

- Molecular Weight : 351.068 g/mol

- CAS Number : 292067-84-6

The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. Its structure suggests potential affinity for various receptors, particularly those involved in the modulation of neurotransmitters such as norepinephrine and serotonin. This is indicative of possible antidepressant and anxiolytic effects, as seen in similar compounds.

Antidepressant and Anxiolytic Properties

Research into related compounds has shown that derivatives with dimethylamino groups often exhibit significant activity in inhibiting norepinephrine reuptake and modulating serotonin receptors. For instance, studies on similar structures have demonstrated:

- Inhibition of Norepinephrine Transporter (NET) : Compounds that inhibit NET are often associated with antidepressant effects.

- Serotonin Receptor Modulation : Affinities for 5-HT2A and 5-HT2C receptors have been linked to anxiolytic properties.

Case Studies

-

Study on N,N-Dimethylaminomethyl Derivatives :

- A series of derivatives were synthesized and tested for their ability to inhibit norepinephrine reuptake.

- Results indicated a correlation between structural modifications and increased receptor affinity, suggesting that similar modifications in (Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) could enhance its biological activity .

-

Pharmacological Evaluation :

- In vivo assays were conducted to evaluate the antidepressant-like effects of related compounds.

- The results showed significant reductions in depressive behavior in animal models, which could be extrapolated to predict potential efficacy for (Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.